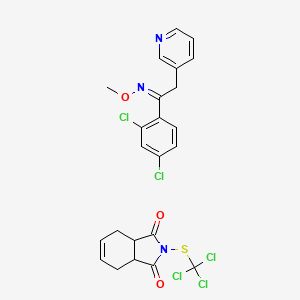
Pyrifenox-captan mixt.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrifenox-captan mixture is a combination of two potent fungicides, pyrifenox and captan. Pyrifenox is known for its ability to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes . Captan, on the other hand, is a non-specific thiol reactant that disrupts the metabolism of fungi . Together, these compounds provide a broad-spectrum antifungal effect, making them valuable in agricultural and industrial applications.
Synthetic Routes and Reaction Conditions:
Pyrifenox: Pyrifenox is synthesized through the O-methylation of 2’,4’-dichloro-2-(3-pyridyl)acetophenone oxime. The reaction typically involves the use of methanol and a base such as sodium methoxide.
Industrial Production Methods:
Pyrifenox: Industrial production of pyrifenox involves large-scale O-methylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Major Products Formed:
Pyrifenox: Reduction leads to the formation of a reduced azomethine derivative.
Captan: Substitution reactions yield various derivatives depending on the nucleophile used.
Chemistry:
- Pyrifenox is used as a model compound in electrochemical studies to understand reduction mechanisms .
- Captan is studied for its reactivity and potential to form various derivatives .
Biology and Medicine:
- Pyrifenox has been investigated for its effects on fungal pathogens such as Cryptococcus neoformans and Cryptococcus gattii .
- Captan is used in studies related to its antifungal properties and its impact on fungal metabolism .
Industry:
- Pyrifenox is used in agricultural formulations to protect crops from fungal infections .
- Captan is widely used in agriculture to control a variety of fungal diseases in crops .
Pyrifenox:
- Inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes .
- Targets the enzyme sterol 14α-demethylase, disrupting fungal cell membrane integrity .
Captan:
Comparison with Similar Compounds
Properties
CAS No. |
101848-68-4 |
|---|---|
Molecular Formula |
C23H20Cl5N3O3S |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine;2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12Cl2N2O.C9H8Cl3NO2S/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16;10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h2-6,8-9H,7H2,1H3;1-2,5-6H,3-4H2/b18-14-; |
InChI Key |
YYCQCIVDPGDLEQ-NYAKATHWSA-N |
Isomeric SMILES |
CO/N=C(/CC1=CN=CC=C1)\C2=C(C=C(C=C2)Cl)Cl.C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Canonical SMILES |
CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl.C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



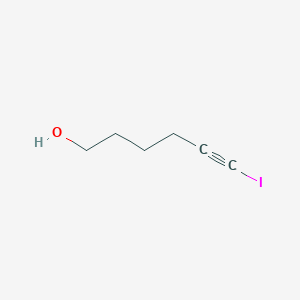
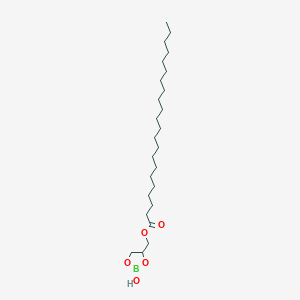
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
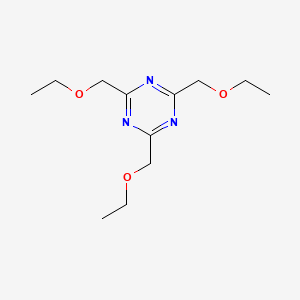
![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)

![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
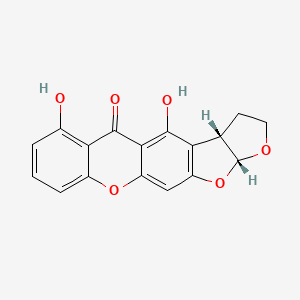
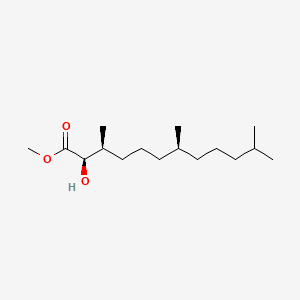
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
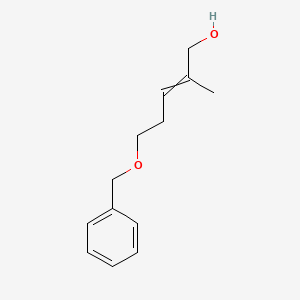
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)

